Dimethyl 4-bromoisophthalate
Overview
Description
Dimethyl 4-bromoisophthalate is an organic compound with the molecular formula C10H9BrO4. It is a derivative of isophthalic acid, where two methyl ester groups and a bromine atom are attached to the benzene ring. This compound is widely used in organic synthesis and serves as a building block for various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl 4-bromoisophthalate is typically synthesized through the bromination of dimethyl isophthalate. The reaction involves the use of bromine or a brominating agent in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: Dimethyl 4-bromoisophthalate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Substituted isophthalates.
Reduction: Dimethyl 4-hydroxyisophthalate.
Oxidation: 4-bromoisophthalic acid.
Scientific Research Applications
Dimethyl 4-bromoisophthalate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of polymers, resins, and specialty chemicals.
Mechanism of Action
The mechanism of action of dimethyl 4-bromoisophthalate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, allowing the introduction of various functional groups. The ester groups can undergo hydrolysis or reduction, leading to the formation of different derivatives. These reactions are facilitated by the electronic properties of the benzene ring and the substituents attached to it .
Comparison with Similar Compounds
Dimethyl isophthalate: Lacks the bromine substituent, making it less reactive in substitution reactions.
Dimethyl 5-bromoisophthalate: Similar structure but with the bromine atom at a different position, leading to different reactivity and applications.
Uniqueness: Dimethyl 4-bromoisophthalate is unique due to the specific positioning of the bromine atom, which enhances its reactivity and versatility in organic synthesis. This makes it a valuable intermediate in the preparation of various chemical compounds .
Properties
IUPAC Name |
dimethyl 4-bromobenzene-1,3-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO4/c1-14-9(12)6-3-4-8(11)7(5-6)10(13)15-2/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXCABFZLVXCNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Br)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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